

Executive Summary & Strategic Importance

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Compound of Interest

Compound Name:	4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol
CAS No.:	1346605-18-2
Cat. No.:	B584991

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The Deshydroxy-O-desmethylvenlafaxine analog (hereafter referred to as Deshydroxy-ODV) represents a critical structural modification of the antidepressant Desvenlafaxine (O-desmethylvenlafaxine). Chemically, it is defined by the reduction of the tertiary cyclohexanol moiety to a cyclohexane ring.

For drug development professionals, this molecule holds dual significance:

- **Impurity Profiling (CMC):** It is a potential "over-reduction" process impurity generated during the catalytic hydrogenation steps often used to synthesize Venlafaxine or Desvenlafaxine. It is distinct from the alkene intermediate (Anhydro-ODV, USP Related Compound A) but shares similar lipophilic characteristics.
- **Structure-Activity Relationship (SAR):** It serves as a negative control in pharmacological assays. The removal of the aliphatic hydroxyl group eliminates a key hydrogen-bond donor/acceptor site, typically resulting in significantly altered binding affinity for the Serotonin (SERT) and Norepinephrine (NET) transporters, thereby validating the pharmacophore model of the parent drug.

Chemical Identity & Physicochemical Properties

The core distinction between the parent drug and this analog lies in the aliphatic ring saturation.

Feature	Desvenlafaxine (ODV)	Deshydroxy-ODV (Target)	Anhydro-ODV (Impurity A)
Structure	Phenol + Cyclohexanol	Phenol + Cyclohexane	Phenol + Cyclohexene
Formula	C ₁₆ H ₂₅ NO ₂	C ₁₆ H ₂₅ NO	C ₁₆ H ₂₃ NO
MW	263.38 g/mol	247.38 g/mol	245.36 g/mol
Polarity	Polar (Tertiary -OH)	Non-Polar (Lipophilic)	Non-Polar (Lipophilic)
Key Risk	Active API	Over-reduction Impurity	Dehydration Impurity

Structural Significance: The tertiary hydroxyl group in Desvenlafaxine is responsible for orienting the phenyl and amine groups within the neurotransmitter transporter binding pocket. Its removal in Deshydroxy-ODV increases the LogP (partition coefficient), making the molecule significantly more lipophilic. This shift drastically changes its retention behavior in Reverse Phase Chromatography (RPC), causing it to elute much later than the parent API.

Synthesis & Formation Pathways

The formation of Deshydroxy-ODV typically occurs via two distinct pathways, both relevant to process chemistry control strategies.

Pathway A: Over-Reduction of Anhydro-ODV

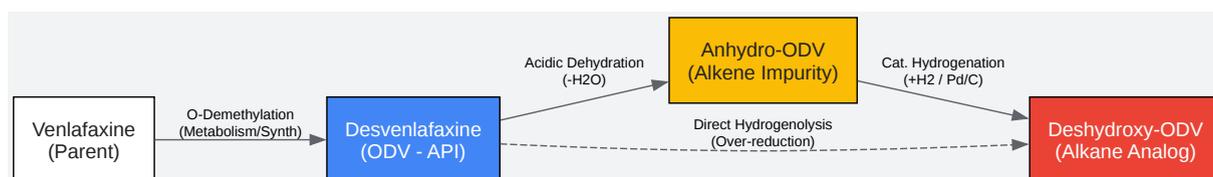
During the synthesis of Venlafaxine/Desvenlafaxine, an intermediate alkene (Anhydro-ODV) is often formed via dehydration. If catalytic hydrogenation (e.g., Pd/C, H₂) is employed to reduce other functional groups (or if used to synthesize the scaffold), the alkene can be inadvertently reduced to the alkane (Deshydroxy-ODV).

Pathway B: Direct Hydrogenolysis

Under harsh acidic reduction conditions (e.g., Ionic Hydrogenation with Triethylsilane/TFA), the tertiary benzylic-like alcohol of Desvenlafaxine can be directly deoxygenated.

Experimental Protocol: Targeted Synthesis (Pathway A) To generate the standard for impurity qualification.

- Precursor: Dissolve 1.0 eq of Anhydro-O-desmethylvenlafaxine (USP Related Compound A) in Methanol.
- Catalyst: Add 10% w/w Palladium on Carbon (Pd/C).
- Reaction: Pressurize with Hydrogen gas (H₂) to 30 psi at room temperature. Stir for 4-6 hours.
 - Note: Monitor via TLC or LC-MS. The disappearance of the alkene peak (UV 220-250nm) and appearance of the saturated peak indicates conversion.
- Workup: Filter catalyst through Celite. Concentrate filtrate under vacuum.
- Purification: Recrystallize from Ethyl Acetate/Hexanes to yield Deshydroxy-ODV as a white solid.



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Figure 1: Synthesis and degradation pathways leading to the formation of Deshydroxy-ODV.

Analytical Profiling (HPLC & LC-MS)

Due to the lack of the hydroxyl group, Deshydroxy-ODV lacks the chromophore shift associated with the alcohol-phenyl interaction, but the phenol ring remains. Detection is feasible via UV, but MS is preferred for definitive ID.

Methodology: Reverse Phase HPLC (Impurity Tracking)

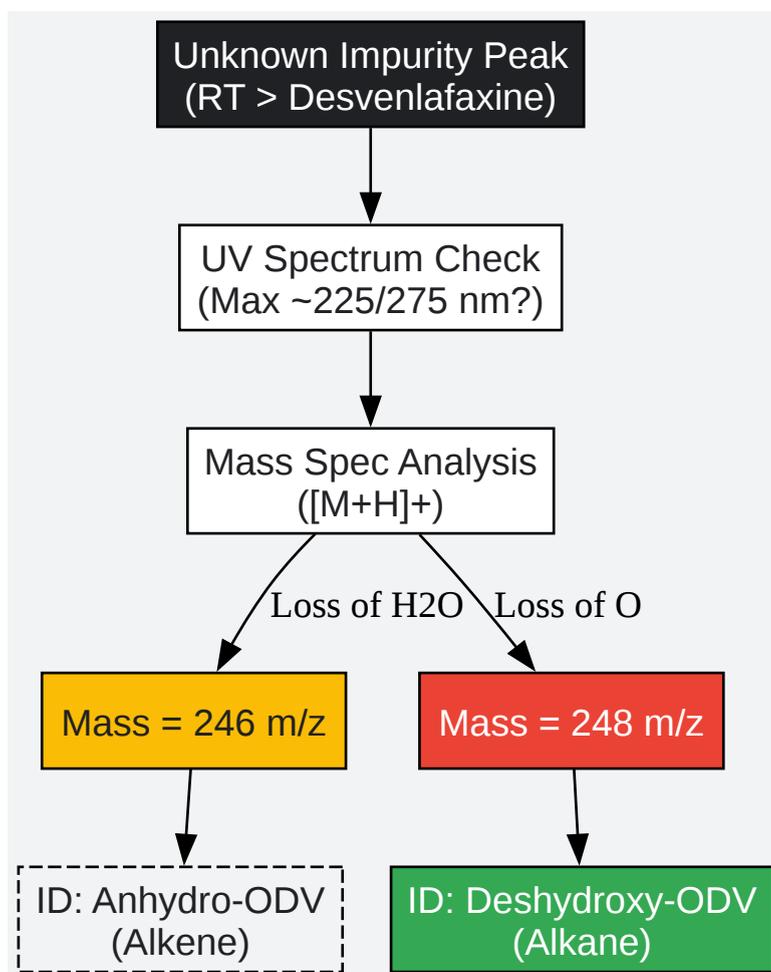
This protocol ensures separation of the polar API from the non-polar Deshydroxy analog.

- Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water (or Phosphate Buffer pH 3.0).
- Mobile Phase B: Acetonitrile (ACN).[1]
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 225 nm (Phenol absorption) and 275 nm.
- Gradient Profile:

Time (min)	% Mobile Phase B	Rationale
0.0	10%	Initial hold for polar salts.
5.0	10%	Elution of Desvenlafaxine (Early eluter due to -OH).
20.0	80%	Ramp to elute lipophilic impurities.
25.0	80%	Elution of Deshydroxy-ODV (Late eluter).
25.1	10%	Re-equilibration.

Mass Spectrometry (MS/MS) Fingerprint:

- Parent Ion $[M+H]^+$: 248.2 m/z (Calculated).
- Fragmentation:
 - Loss of Dimethylamine (-45 Da): ~203 m/z.
 - Tropylium ion formation (characteristic of benzyl derivatives).



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Figure 2: Analytical decision tree for distinguishing Deshydroxy-ODV from the Anhydro impurity.

Pharmacology & SAR Implications

While Deshydroxy-ODV is primarily tracked as an impurity, its pharmacological profile offers insight into the binding mechanism of Venlafaxine derivatives.

- **Binding Hypothesis:** The aliphatic hydroxyl group in Desvenlafaxine is believed to engage in hydrogen bonding with serine or threonine residues within the central binding site of SERT/NET.
- **Predicted Activity:** The Deshydroxy analog lacks this anchor.[2] Consequently, it typically exhibits reduced affinity (K_i) for the transporters compared to the parent drug.

- Toxicity: As a phenol derivative, it retains the potential for Phase II conjugation (glucuronidation). However, the increased lipophilicity suggests it may cross the Blood-Brain Barrier (BBB) more readily, potentially leading to off-target CNS effects if present in high concentrations.

Regulatory Standards (ICH Q3A/B)

In the context of drug development, Deshydroxy-ODV is classified as a Specified Unidentified Impurity until structurally characterized, after which it becomes a Specified Identified Impurity.

- Reporting Threshold: > 0.05% (or 0.10% depending on daily dose).
- Identification Threshold: > 0.10% (for max daily dose ≤ 1g).
- Qualification Threshold: > 0.15% (requires tox studies if exceeded).

Recommendation: If Deshydroxy-ODV exceeds 0.15% in the final drug substance, it must be qualified via Ames test and a 14-day repeat-dose toxicity study, unless justification via "metabolite qualification" (proving it is a major human metabolite) can be provided.

References

- United States Pharmacopeia (USP). Desvenlafaxine Succinate Monograph: Organic Impurities.[1][3] USP-NF. (Lists Related Compound A, the precursor to Deshydroxy analog).
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- PubChem. Compound Summary: Desvenlafaxine & Related Compounds.[4][5] National Library of Medicine.

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